molecular formula C11H14O3 B1330695 Ethyl 3-phenoxypropionate CAS No. 22409-91-2

Ethyl 3-phenoxypropionate

Cat. No.: B1330695
CAS No.: 22409-91-2
M. Wt: 194.23 g/mol
InChI Key: TXKJOPXGYSFUNC-UHFFFAOYSA-N
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Description

Ethyl 3-phenoxypropionate (E3PP) is a synthetic ester compound with a variety of uses in the laboratory and industrial settings. It is a colorless, volatile liquid with a sweet, ether-like odor. It is also known as ethyl 3-phenoxypropanoate, ethyl 3-phenoxypropionic acid ester, and ethyl phenoxypropionate. E3PP is used as a solvent, a flavoring agent, and a preservative in the food and beverage industry. In the laboratory, it is used as a reagent for the synthesis of various compounds, including pharmaceuticals, insecticides, and dyes. In addition, it is used as an intermediate in the production of other esters, such as ethyl acetate and ethyl butyrate.

Safety and Hazards

Ethyl 3-phenoxypropionate is classified as a flammable liquid and vapor . It may cause headache, nausea, and vomiting, and central nervous system depression with dizziness, drowsiness, and unconsciousness if inhaled . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Biochemical Analysis

Biochemical Properties

Ethyl 3-phenoxypropionate plays a significant role in biochemical reactions, particularly in the study of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases . These interactions are crucial for understanding the biochemical pathways and mechanisms in which this compound is involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its role in biochemical research and its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with specific enzymes and proteins is crucial for its biochemical activity. These interactions help elucidate the molecular pathways and mechanisms through which this compound exerts its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, as well as toxic or adverse effects at high doses. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the compound’s subcellular localization is essential for elucidating its activity and function in biochemical processes .

Properties

IUPAC Name

ethyl 3-phenoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKJOPXGYSFUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324526
Record name Ethyl 3-phenoxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22409-91-2
Record name 22409-91-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-phenoxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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